Tilbroquinol

Description

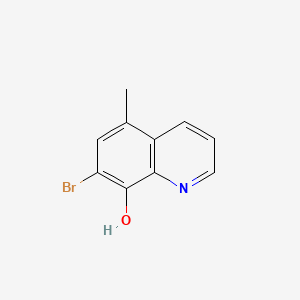

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOVFFLYGIQXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=N2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221973 | |

| Record name | Tilbroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7175-09-9 | |

| Record name | Tilbroquinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7175-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilbroquinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007175099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilbroquinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tilbroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-methylquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILBROQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6SB125NHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Tilbroquinol for Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilbroquinol, with the IUPAC name 7-bromo-5-methylquinolin-8-ol, is an antiprotozoal agent belonging to the 8-hydroxyquinoline class of compounds.[1][2] It has been utilized in the treatment of amoebiasis, a parasitic infection caused by Entamoeba histolytica.[3][4] However, its clinical use has been limited in some regions due to concerns about hepatotoxicity.[2][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical data and methodologies essential for researchers and professionals involved in drug discovery and development. Understanding these properties is paramount for optimizing formulation, predicting pharmacokinetic behavior, and designing safer, more efficacious analogs.

Physicochemical Properties

A thorough understanding of a drug candidate's physicochemical profile is fundamental to the drug development process. These properties influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 7-bromo-5-methylquinolin-8-ol | [1][2] |

| Chemical Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [1][2] |

| Melting Point | 160 °C | |

| Boiling Point | 342.2 °C at 760 mmHg | |

| Density | 1.612 g/cm³ | |

| Refractive Index | 1.692 | |

| pKa (Strongest Acidic) | 7.84 | [6] |

| pKa (Strongest Basic) | 4.46 | [6] |

| LogP | 3.11 | [6] |

| Water Solubility | 0.299 mg/mL |

Experimental Protocols

Accurate determination of physicochemical properties is crucial. Below are detailed methodologies for key experiments relevant to the characterization of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline at a relevant pH).

-

Equilibration: The vial is sealed and agitated in a constant temperature water bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.

-

Quantification: A sample is taken from both the n-octanol and the aqueous phase. The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds like this compound, pKa values are crucial for understanding their solubility and absorption at different physiological pH values.

Protocol:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) is also prepared.

-

UV-Vis Spectra Acquisition: A small aliquot of the this compound stock solution is added to each buffer solution to obtain a final concentration suitable for UV-Vis spectrophotometry. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of this compound have different absorption is plotted against the pH of the buffer solutions.

-

pKa Calculation: The resulting data is fitted to the Henderson-Hasselbalch equation or analyzed using graphical methods (e.g., plotting the derivative of the absorbance vs. pH) to determine the inflection point of the titration curve, which corresponds to the pKa value.

Crystal Structure and Polymorphism

As of the latest available data, a specific, experimentally determined crystal structure for this compound is not publicly available in crystallographic databases. However, the crystal structures of related 8-hydroxyquinoline derivatives have been determined, often revealing planar molecules with intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen.

General Methodology for Crystal Structure Determination (X-ray Crystallography):

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would first need to be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.

Polymorphism Screening:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physicochemical properties, including solubility and stability. A thorough polymorphism screen is therefore a critical step in drug development.

General Protocol for Polymorphism Screening:

-

Crystallization Experiments: this compound would be subjected to a wide range of crystallization conditions, varying parameters such as solvents, cooling rates, and the presence of different excipients.

-

Solid-State Characterization: The resulting solid forms are then analyzed using a variety of techniques, including:

-

Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

-

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

-

Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations and hydrogen bonding.

-

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the antiamoebic activity and hepatotoxicity of this compound have not been fully elucidated. However, based on the known activities of the 8-hydroxyquinoline class of compounds, a plausible mechanism of action can be proposed.

Proposed Antiamoebic Mechanism of Action

8-Hydroxyquinolines are known to be potent metal chelators.[1] Their biological activity is often attributed to their ability to bind essential metal ions, thereby disrupting crucial enzymatic functions within the pathogen.

Caption: Proposed antiamoebic mechanism of this compound.

Proposed Mechanism of Hepatotoxicity

The hepatotoxicity of this compound may also be linked to its metal chelation properties and the generation of reactive metabolites. The metabolism of quinoline derivatives in the liver can lead to the formation of reactive intermediates that can cause cellular damage.

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Experimental Workflows

A logical and systematic workflow is essential for the evaluation of new chemical entities in a drug discovery program.

Antiprotozoal Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of antiprotozoal drugs, which would be applicable to the evaluation of this compound analogs.

Caption: A typical workflow for antiprotozoal drug discovery.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with experimental protocols for their determination. While specific data on its crystal structure and a definitive elucidation of its signaling pathways are not yet available, the information presented here, based on its chemical class and available data, offers a solid foundation for further research and development. A thorough understanding and application of these principles are essential for advancing the discovery of new, safer, and more effective antiprotozoal agents.

References

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Entamoeba histolytica Infection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tilbroquinol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilbroquinol (7-bromo-5-methylquinolin-8-ol) is an antiprotozoal agent belonging to the 8-hydroxyquinoline class of compounds, historically used for the treatment of intestinal amoebiasis. The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The mechanism of action of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes and cellular processes in pathogens. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives, with a focus on their antiprotozoal activity. It also details the experimental protocols for their synthesis and biological evaluation and visualizes key experimental and mechanistic pathways. While direct and extensive SAR studies on this compound are limited, this guide synthesizes findings from research on closely related 8-hydroxyquinoline analogs to infer the structural requirements for optimal activity.

Structure-Activity Relationship of 8-Hydroxyquinoline Derivatives

The biological activity of 8-hydroxyquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following points summarize the key SAR findings based on studies of various analogs:

-

The 8-Hydroxyl Group: The hydroxyl group at the 8-position is crucial for the biological activity of this class of compounds. It acts as a key component in the bidentate chelation of metal ions, a primary mechanism of their antimicrobial action.

-

Halogenation at C5 and C7: The presence of halogens (e.g., chlorine, bromine, iodine) at the C5 and C7 positions generally enhances the antimicrobial and antiprotozoal activity. This is exemplified by other well-known halogenated 8-hydroxyquinolines like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). The electron-withdrawing nature of halogens can influence the acidity of the 8-hydroxyl group and the lipophilicity of the molecule, thereby affecting its ability to penetrate cell membranes and chelate metals.

-

Substitution at C5: The nature of the substituent at the C5 position can modulate the activity. While a methyl group is present in this compound, other substitutions can have varied effects. Bulky substituents at this position can sometimes lead to decreased activity, suggesting that steric factors play a role in the interaction with the biological target.

-

Substitution at C7: The C7 position is another critical point for substitution. The presence of a halogen, as in this compound, is often associated with good activity.

-

The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is the second coordination site for metal chelation, making the {N,O} bidentate chelation possible. Modifications that alter the basicity of this nitrogen can impact the stability of the metal complex and, consequently, the biological activity.

Quantitative Data on Antiprotozoal Activity

The following table summarizes the in vitro antiprotozoal activity (IC50) of various quinoline and quinoxaline derivatives against Entamoeba histolytica. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

| Compound ID | Structure | Target Organism | IC50 (µM) | Reference |

| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | Entamoeba histolytica | 1.84 | [1] |

| Quinoxaline T-142 | (Structure not fully specified) | Entamoeba histolytica | 0.0092 | [2][3] |

| Quinoxaline T-143 | (Structure not fully specified) | Entamoeba histolytica | 0.0151 | [2][3] |

| Pyrazoline 3d | (Structure containing a quinoline tail) | Entamoeba histolytica | 0.05 | [1] |

| Pyrazoline 3h | (Structure containing a quinoline tail) | Entamoeba histolytica | 0.06 | [1] |

| Pyrazoline 3j | (Structure containing a quinoline tail) | Entamoeba histolytica | 0.29 | [1] |

| Pyrazoline 3g | (Structure containing a quinoline tail) | Entamoeba histolytica | 0.31 | [1] |

Experimental Protocols

General Synthesis of 8-Hydroxyquinoline Derivatives

A common method for the synthesis of 8-hydroxyquinoline and its derivatives is the Skraup synthesis. This involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

Detailed Protocol for Skraup Synthesis (General):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the substituted aromatic amine.

-

Addition of Reagents: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath. Then, add glycerol and the oxidizing agent (e.g., arsenic pentoxide or the nitro compound corresponding to the amine used).

-

Heating: Heat the reaction mixture gently at first, and then more strongly once the initial vigorous reaction has subsided. The reaction is typically refluxed for several hours.

-

Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.

In Vitro Antiprotozoal Susceptibility Testing Against Entamoeba histolytica

1. Cultivation of Entamoeba histolytica

-

Medium: E. histolytica trophozoites (e.g., HM1:IMSS strain) are typically grown axenically in TYI-S-33 medium.

-

Culture Conditions: Cultures are maintained at 37°C in screw-capped tubes or culture flasks.

-

Subculturing: The parasites are subcultured every 48-72 hours by chilling the tubes to detach the amoebae, centrifuging to pellet the cells, and inoculating a fresh tube of medium with the desired number of trophozoites.

2. Nitroblue Tetrazolium (NBT) Reduction Assay for Drug Sensitivity

This colorimetric assay measures the viability of E. histolytica trophozoites after drug exposure.

Protocol:

-

Parasite Preparation: Harvest E. histolytica trophozoites from a 24-hour old culture in the logarithmic phase of growth. Suspend the parasites in fresh medium and adjust the count to 3 x 10^5 parasites/mL using a hemocytometer.[4]

-

Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Typically, 200 µL of the highest drug concentration is added to the first row, and then two-fold serial dilutions are performed down the plate.[4]

-

Incubation: Add the parasite suspension to each well and incubate the plate at 37°C for 48 hours. Include a drug-free control (with DMSO if used as a solvent for the compounds) and a positive control (e.g., metronidazole).

-

NBT Reduction: After incubation, add NBT solution to each well and incubate for a further 2-3 hours at 37°C. Viable amoebae will reduce the yellow NBT to a blue formazan precipitate.

-

Quantification: The amount of formazan produced is proportional to the number of viable parasites. The formazan can be solubilized, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Proposed Mechanism of Action of 8-Hydroxyquinolines

Caption: Mechanism of 8-hydroxyquinoline antiprotozoal activity.

Experimental Workflow: SAR Study of Antiprotozoal Compounds

Caption: Experimental workflow for SAR studies of antiprotozoal agents.

Conclusion

The structure-activity relationship of this compound and its derivatives, inferred from the broader class of 8-hydroxyquinolines, highlights the critical role of the 8-hydroxyl group and the quinoline nitrogen in metal chelation, a key mechanism of their antiprotozoal action. Substitutions at the C5 and C7 positions, particularly with halogens, are crucial for enhancing biological activity. While there is a need for more focused research on the specific SAR of this compound analogs, the existing data on related compounds provide a strong foundation for the rational design of new and more potent antiprotozoal agents. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical framework for researchers in the field of drug discovery to synthesize and evaluate novel quinoline-based therapeutics. Future work should aim to elucidate the specific downstream signaling pathways affected by these compounds in protozoa to further refine their design and mechanism of action.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Context of Tilbroquinol's Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tilbroquinol (7-Bromo-5-methylquinolin-8-ol) is an antiprotozoal agent belonging to the 8-hydroxyquinoline class of compounds. It has been primarily utilized in the treatment of intestinal amoebiasis, the infection caused by the protozoan parasite Entamoeba histolytica. This technical guide provides a comprehensive overview of the historical context of this compound's discovery and development, including its synthesis, biological activity, and clinical use, with a focus on the available scientific data.

Historical Context and Discovery

The discovery of this compound is rooted in the broader exploration of 8-hydroxyquinoline derivatives as therapeutic agents, which began in the late 19th century. The parent compound, 8-hydroxyquinoline, was first synthesized in 1880.[1] Subsequently, halogenated derivatives were investigated for their antimicrobial properties.[2] While the specific researchers and the exact date of this compound's first synthesis are not well-documented in readily available literature, its development as an antiprotozoal agent likely occurred in the mid-20th century, a period marked by significant progress in the discovery of synthetic anti-infective drugs.

This compound was developed and marketed by Beaufour (now part of Ipsen), notably as a component of the combination drug Intetrix, which also contained Tiliquinol.[3] This combination was indicated for the treatment of acute diarrhea of infectious origin and intestinal amoebiasis.[3] However, concerns over its safety profile, particularly hepatotoxicity, led to the restriction of its use and eventual withdrawal from several markets, including France and Saudi Arabia.[3][4] In Morocco, its use has been limited to the treatment of intestinal amoebiasis.[4]

Chemical Synthesis

The synthesis of this compound, 7-Bromo-5-methyl-8-quinolinol, involves the modification of the 8-hydroxyquinoline scaffold. While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a general approach can be inferred from standard methods for the synthesis of halogenated 8-hydroxyquinoline derivatives.

Experimental Protocol: General Synthesis of Halogenated 8-Hydroxyquinolines

A common method for the synthesis of halogenated 8-hydroxyquinolines is through electrophilic aromatic substitution. The following is a generalized protocol:

-

Starting Material: 5-methyl-8-hydroxyquinoline.

-

Brominating Agent: A suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is used.

-

Solvent: An inert solvent, such as chloroform or acetic acid, is typically employed.

-

Reaction Conditions: The 5-methyl-8-hydroxyquinoline is dissolved in the chosen solvent. The brominating agent is then added portion-wise at a controlled temperature, often at room temperature or slightly below, to manage the exothermic nature of the reaction and control regioselectivity.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with a reducing agent solution (e.g., sodium thiosulfate) to quench any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product, 7-Bromo-5-methyl-8-quinolinol.

Logical Relationship of Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action and Biological Activity

The antiprotozoal activity of 8-hydroxyquinoline derivatives, including this compound, is primarily attributed to their ability to chelate metal ions.[5][6][7]

Signaling Pathway: Postulated Mechanism of Action

-

Chelation of Essential Metal Ions: this compound, as a lipophilic molecule, can penetrate the cell membrane of Entamoeba histolytica. Inside the cell, it chelates essential divalent metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺), which are crucial cofactors for various metabolic enzymes.

-

Enzyme Inhibition: The sequestration of these metal ions leads to the inhibition of key enzymes involved in vital cellular processes, including glycolysis and nucleic acid synthesis.

-

Disruption of Cellular Function: The inhibition of these metabolic pathways disrupts the parasite's ability to generate energy and replicate, ultimately leading to cell death.

Caption: Postulated mechanism of this compound's amoebicidal action.

Quantitative Data on Biological Activity

| Drug | Target Organism | IC₅₀ (µM) | Reference |

| Metronidazole | E. histolytica (clinical isolates) | 13.2 | [8] |

| Tinidazole | E. histolytica (clinical isolates) | 12.4 | [8] |

| Chloroquine | E. histolytica (clinical isolates) | 26.3 | [8] |

| Emetine | E. histolytica (clinical isolates) | 31.2 | [8] |

| This compound | E. histolytica | Data Not Available |

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion, are largely unavailable in published literature.[4] For the broader class of 8-hydroxyquinolines, oral absorption can be variable, and they generally undergo hepatic metabolism.

Experimental Protocol: General In Vitro Drug Metabolism Study

A standard approach to characterize the metabolic stability of a compound like this compound in early drug development is as follows:

-

Test System: Human liver microsomes or hepatocytes.

-

Incubation: The test compound (this compound) is incubated with the test system in the presence of NADPH (for Phase I metabolism) and UDPGA (for Phase II metabolism) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate in vitro half-life and intrinsic clearance.

Quantitative Pharmacokinetic Data

As specific data for this compound is not available, this table remains empty.

| Parameter | Value | Species | Reference |

| Cₘₐₓ | Data Not Available | ||

| Tₘₐₓ | Data Not Available | ||

| Half-life (t½) | Data Not Available | ||

| Clearance | Data Not Available | ||

| Volume of Distribution | Data Not Available |

Clinical Development and Safety

This compound was clinically used, most notably in the combination product Intetrix, for the treatment of intestinal amoebiasis.

Clinical Trial Protocol: General Design for Amoebiasis Treatment

A typical clinical trial to evaluate the efficacy and safety of an antiamoebic agent would follow this general structure:

-

Study Design: A randomized, controlled trial comparing the investigational drug (e.g., this compound or Intetrix) to a standard-of-care treatment (e.g., metronidazole).

-

Patient Population: Patients with confirmed intestinal amoebiasis (presence of E. histolytica in stool).

-

Intervention: Administration of the investigational drug at a specified dose and duration (e.g., for Intetrix, a common dosage was two capsules in the morning and two in the evening for 10 days).

-

Primary Endpoints:

-

Clinical Cure: Resolution of clinical symptoms (e.g., diarrhea, abdominal pain).

-

Parasitological Cure: Eradication of E. histolytica from stool samples, confirmed by microscopy or antigen detection.

-

-

Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on liver function tests (ALT, AST, bilirubin) given the known risks associated with 8-hydroxyquinolines.

Safety Profile and Hepatotoxicity

The primary safety concern that led to the restricted use and withdrawal of this compound is its potential for hepatotoxicity.[3] A clinical study in healthy volunteers reported asymptomatic increases in liver transaminases in a significant proportion of participants.[3] Additionally, post-marketing surveillance identified cases of liver disorders, which were generally reversible upon discontinuation of the drug.[3] There is also a case report of acute hepatitis associated with the combination of tiliquinol and this compound (Intétrix).[9] The mechanism of hepatotoxicity is not fully elucidated but may be related to the formation of reactive metabolites or idiosyncratic immune reactions.

Adverse Event Data from Clinical Observations

| Adverse Event | Frequency | Severity | Reference |

| Elevated Liver Transaminases | Frequent in a clinical study | Asymptomatic, reversible | [3] |

| Acute Hepatitis | Case reports | Serious, reversible | [9] |

| Cutaneous Reactions | Reported | Not specified | [3] |

| Peripheral/Optic Neuropathy | Rare, with long-term use | Serious | [3] |

Drug Development and Withdrawal Logical Flow

Caption: Logical flow of this compound's development to withdrawal.

Conclusion

This compound represents a chapter in the history of antiprotozoal drug development, highlighting the therapeutic potential of the 8-hydroxyquinoline class. While its efficacy against intestinal amoebiasis was sufficient for its approval and use, its development was ultimately curtailed by significant safety concerns, primarily hepatotoxicity. The lack of detailed, publicly available data on its discovery, quantitative biological activity, and pharmacokinetics underscores the challenges in retrospectively constructing a complete technical profile for older, withdrawn drugs. This guide synthesizes the available information to provide a historical and technical overview for the scientific community.

References

- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cdn.who.int [cdn.who.int]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Acute hepatitis caused by the combination of tiliquinol and this compound (Intétrix)] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of Tilbroquinol Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilbroquinol, an 8-hydroxyquinoline derivative, has demonstrated efficacy as an antiprotozoal agent. However, its clinical use has been hampered by concerns of hepatotoxicity, leading to its withdrawal from several markets. A comprehensive understanding of its molecular interactions is crucial for elucidating its mechanism of action and potential for adverse effects. This technical guide outlines a proposed in-silico approach to investigate the binding sites of this compound on both protozoan and human protein targets. The methodologies detailed herein, including molecular docking and molecular dynamics simulations, provide a framework for predicting binding affinities, identifying key interacting residues, and exploring the structural basis of this compound's therapeutic and toxicological profiles. This guide serves as a roadmap for researchers aiming to employ computational techniques to explore the pharmacodynamics of this compound and similar compounds.

Introduction

This compound is a halogenated 8-hydroxyquinoline that has been used for the treatment of intestinal amoebiasis.[1][2] Like other 8-hydroxyquinolines, its mechanism of action is believed to involve the chelation of metal ions that are essential for microbial enzymatic processes.[1][3] While effective against certain protozoa, reports of drug-induced liver injury have raised significant safety concerns.[4] In-silico modeling offers a powerful and cost-effective approach to investigate the molecular interactions of this compound with potential biological targets, providing insights that can guide further experimental studies and drug development efforts.

This guide proposes a comprehensive in-silico workflow to identify and characterize the binding sites of this compound. The proposed study will focus on two key aspects:

-

On-target binding: Investigating the interaction of this compound with essential protozoan enzymes to understand its antiprotozoal activity.

-

Off-target binding: Exploring the binding of this compound to human proteins, particularly those implicated in drug metabolism and hepatotoxicity, to elucidate the molecular basis of its adverse effects.

Proposed Protein Targets

Based on the known activities of this compound and related compounds, the following proteins are proposed as primary targets for this in-silico investigation.

Protozoan Protein Targets (On-Target Effects)

A number of proteins are essential for the survival of protozoan parasites and represent potential targets for antiprotozoal drugs.[5][6]

-

Purine Nucleoside Phosphorylase (PNP): Crucial for the purine salvage pathway in many protozoa, which are incapable of de novo purine synthesis.

-

Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway.[6]

-

DNA Topoisomerase II: An enzyme that controls the topological state of DNA and is a known target for quinolone antibiotics.[6] The prokaryote-like nature of this enzyme in some protozoa makes it a potential target.[6]

-

Protein Kinases: Essential for various cellular processes, including signal transduction and cell cycle regulation.[5]

Human Protein Targets (Off-Target Effects)

To investigate the potential for hepatotoxicity, the following human proteins are proposed as targets:

-

Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6): Key enzymes involved in the metabolism of a wide range of xenobiotics. Inhibition or induction of these enzymes can lead to adverse drug reactions.

-

Glutathione S-Transferases (GSTs): A family of enzymes that play a critical role in the detoxification of electrophilic compounds.

-

Bile Salt Export Pump (BSEP): A transporter protein in the liver responsible for the excretion of bile acids. Inhibition of BSEP can lead to cholestatic liver injury.

-

Mitochondrial Proteins: Several drugs cause liver injury through mitochondrial toxicity.

Methodologies

A multi-step in-silico approach is proposed, combining molecular docking to predict binding modes and affinities with molecular dynamics simulations to assess the stability of the ligand-protein complexes.

Experimental Workflow

Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of this compound will be generated and optimized using a molecular modeling software (e.g., Avogadro, ChemDraw). The ligand will be prepared for docking by assigning appropriate atom types and charges.

-

Protein Preparation: The 3D structures of the selected protein targets will be obtained from the Protein Data Bank (PDB). The protein structures will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges using a tool like AutoDockTools.

Molecular Docking

-

Protocol: Molecular docking simulations will be performed using software such as AutoDock Vina. The prepared this compound ligand will be docked into the active site or allosteric sites of the prepared protein targets. A grid box will be defined to encompass the potential binding pocket of each protein. The Lamarckian genetic algorithm is often employed for conformational searching.[7]

-

Data Analysis: The docking results will be analyzed based on the binding energy (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.). The pose with the lowest binding energy will be considered the most favorable binding mode.

Molecular Dynamics (MD) Simulations

-

Protocol: To evaluate the stability of the docked this compound-protein complexes, MD simulations will be performed using a simulation package like GROMACS or AMBER. The complexes will be solvated in a water box with appropriate ions to neutralize the system. The system will be energy minimized, followed by equilibration and a production run of at least 100 nanoseconds.

-

Data Analysis: The trajectories from the MD simulations will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed between the ligand and the protein over time.

Hypothetical Data Presentation

The quantitative data generated from this proposed study would be summarized in the following tables for clear comparison.

Table 1: Hypothetical Molecular Docking Results of this compound with Protozoan Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| PNP | XXXX | -8.5 | TYR160, GLU201 | PHE200, MET219 |

| DHODH | YYYY | -7.9 | ARG136 | ILE227, LEU141 |

| DNA Topoisomerase II | ZZZZ | -9.2 | ASP479, SER480 | ILE776, PRO777 |

| Protein Kinase | AAAA | -8.1 | LYS46, GLU63 | VAL25, LEU148 |

Table 2: Hypothetical Molecular Docking Results of this compound with Human Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| CYP3A4 | BBBB | -7.2 | SER119 | PHE215, LEU216 |

| GST | CCCC | -6.8 | TYR115 | PHE10, TRP112 |

| BSEP | DDDD | -7.5 | ARG406, GLN409 | PHE336, ILE402 |

| Mitochondrial Protein | EEEE | -8.0 | ASN132 | LEU98, VAL101 |

Table 3: Hypothetical Molecular Dynamics Simulation Stability Metrics (100 ns)

| Complex | Average RMSD (Protein Backbone) (Å) | Average RMSD (Ligand) (Å) | Average Number of H-Bonds |

| This compound-PNP | 1.8 ± 0.3 | 0.9 ± 0.2 | 2.5 ± 0.5 |

| This compound-CYP3A4 | 2.5 ± 0.5 | 2.1 ± 0.4 | 1.2 ± 0.3 |

Signaling Pathway Visualization

The potential impact of this compound binding can be visualized in the context of cellular signaling pathways.

Conclusion

The proposed in-silico modeling study provides a robust framework for investigating the binding sites and molecular interactions of this compound. By combining molecular docking and molecular dynamics simulations, this approach can generate valuable data on binding affinities, interaction patterns, and complex stability. The insights gained from such a study will be instrumental in understanding the dual nature of this compound as both an effective antiprotozoal agent and a potential hepatotoxin. This knowledge can inform the design of safer and more effective 8-hydroxyquinoline derivatives for the treatment of protozoal infections. The methodologies and data presentation formats outlined in this guide are intended to serve as a valuable resource for researchers in the field of computational drug discovery.

References

- 1. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. autechindustry.com [autechindustry.com]

- 4. [Acute hepatitis caused by the combination of tiliquinol and this compound (Intétrix)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selection of targets for drug development against protozoan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug target identification in protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Protozoan Epigenetic Targets and Their Inhibitors for the Development of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Tilbroquinol and its Metabolic Fate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of Tilbroquinol and its putative metabolites. Designed for researchers, scientists, and professionals in drug development, this document outlines key analytical data, detailed experimental methodologies, and visual representations of metabolic and experimental pathways.

This compound (7-bromo-5-methyl-8-quinolinol) is an antiparasitic agent whose clinical use has been limited in some regions due to concerns about hepatotoxicity. A thorough understanding of its spectroscopic properties and metabolic transformation is crucial for contextualizing its pharmacological and toxicological profiles.

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely published, data from structurally similar compounds allow for the reliable prediction of its spectroscopic characteristics. The following tables summarize the expected quantitative data for this compound and its likely metabolites based on established knowledge of quinoline derivatives.

Table 1: Predicted UV-Visible Spectroscopic Data for this compound

| Compound | Solvent | Predicted λmax (nm) |

| This compound | Methanol/Ethanol | ~250-260, ~300-320 |

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) |

| H2 | ~8.8 |

| H3 | ~7.6 |

| H4 | ~8.5 |

| H6 | ~7.7 |

| -CH₃ | ~2.5 |

| -OH | ~5.0-6.0 (broad) |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~136 |

| C5 | ~128 |

| C6 | ~129 |

| C7 | ~115 |

| C8 | ~152 |

| C8a | ~140 |

| C4a | ~125 |

| -CH₃ | ~18 |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Predicted m/z | Description |

| [M]+• | 237/239 | Molecular ion (presence of Br isotope) |

| [M-Br]+ | 158 | Loss of bromine radical |

| [M-CH₃]+ | 222/224 | Loss of methyl radical |

| [M-CO]+• | 209/211 | Loss of carbon monoxide |

Metabolic Pathways of this compound

The metabolism of quinoline derivatives typically proceeds through Phase I oxidation reactions, primarily hydroxylation, followed by Phase II conjugation reactions. The expected metabolic pathway for this compound is illustrated below.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization and in vitro metabolism studies of this compound.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade methanol or ethanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the samples from 200 to 800 nm. Record the absorbance maxima (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used. For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for the ionization method (e.g., methanol for electrospray ionization - ESI).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI or APCI) is recommended.

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

In Vitro Metabolism

-

Incubation with Liver Microsomes:

-

Prepare an incubation mixture containing this compound (e.g., 1-10 µM), liver microsomes (e.g., from rat or human), and an NADPH-generating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubate the mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Experimental and Analytical Workflow

The logical flow of experiments for the comprehensive spectroscopic characterization and metabolic profiling of this compound is depicted below.

This guide serves as a foundational resource for the analytical characterization of this compound. The provided data and protocols are based on established principles of spectroscopy and drug metabolism and can be adapted for specific research needs. Further experimental work is required to obtain definitive spectra and to fully elucidate the metabolic profile of this compound and its metabolites.

Understanding Tilbroquinol: A Technical Overview of a Discontinued Antiprotozoal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilbroquinol, a haloquinoline derivative, was once utilized as an antiprotozoal agent, primarily for the treatment of intestinal amoebiasis.[1][2] Despite its therapeutic application, this compound has been withdrawn from the market in several countries, including France and Saudi Arabia, due to a significant risk of hepatotoxicity that was deemed to outweigh its clinical benefits.[1] In some regions, such as Morocco, its use was subsequently restricted to the treatment of intestinal amoebiasis.[1] This technical guide synthesizes the available, albeit limited, information on the pharmacokinetics and pharmacodynamics of this compound to provide a resource for the scientific community.

Physicochemical Properties

A foundational understanding of a drug's physicochemical properties is crucial for comprehending its biological activity.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈BrNO | [1] |

| Molar Mass | 238.084 g/mol | [1] |

| Class | Haloquinolines | [1] |

Pharmacodynamics

Detailed pharmacodynamic data for this compound, including specific molecular targets and the full spectrum of its effects, are largely unavailable in the public domain.[1]

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated.[1] However, insights can be drawn from related hydroxyquinoline compounds, such as clioquinol. The proposed mechanisms for this class of drugs often involve the chelation of metal ions, which are essential for the function of various microbial enzymes.[3][4] By sequestering these metal ions, the drugs may disrupt critical metabolic pathways in the target pathogen. Another potential mechanism is the interference with microbial DNA synthesis.[3] It is important to note that these are hypothesized mechanisms based on related compounds and have not been definitively proven for this compound itself.

A logical representation of this proposed mechanism is outlined below:

Caption: Proposed mechanism of action for this compound.

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not available.[1] Major drug databases explicitly state that information regarding its absorption, volume of distribution, protein binding, metabolism, route of elimination, and half-life is unavailable.[1]

The workflow for a typical pharmacokinetic study is illustrated below. The absence of data for this compound means the specifics for each of these stages are unknown.

Caption: General workflow of pharmacokinetic processes.

Experimental Protocols

Due to the limited publicly available research on this compound, detailed experimental protocols for its pharmacokinetic and pharmacodynamic assessment are not available. In the absence of specific protocols for this compound, researchers can refer to general methodologies for evaluating the ADME properties of new chemical entities.

A generalized workflow for in vitro and in vivo pharmacokinetic screening is presented below:

Caption: Generalized experimental workflow for pharmacokinetic screening.

Conclusion

The available scientific literature on this compound is sparse, particularly concerning its pharmacokinetic and pharmacodynamic properties. The withdrawal of this drug from several markets due to hepatotoxicity has likely contributed to the lack of extensive post-approval research. While its classification as a haloquinoline provides some clues to its potential mechanism of action, the absence of concrete data on its ADME profile presents a significant knowledge gap. This guide highlights the current state of knowledge and underscores the need for any future research on related compounds to include comprehensive pharmacokinetic and safety profiling.

References

- 1. [Acute hepatitis caused by the combination of tiliquinol and this compound (Intétrix)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

Tilbroquinol's potential as a lead compound for novel antiparasitic drugs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tilbroquinol, a halogenated 8-hydroxyquinoline derivative, has a history of use as an antiprotozoal agent, primarily against intestinal amoebiasis.[1] Despite its withdrawal from some markets due to concerns of hepatotoxicity, its inherent antiparasitic activity presents a compelling case for its re-evaluation as a lead compound in the development of novel antiparasitic drugs. This technical guide provides a comprehensive overview of this compound, summarizing its known and inferred antiparasitic potential, proposing detailed experimental protocols for its evaluation, and exploring its likely mechanism of action. By leveraging data from closely related 8-hydroxyquinoline analogs, this document aims to equip researchers with the necessary information to explore the therapeutic potential of this compound-based scaffolds while addressing its inherent toxicological challenges.

Introduction to this compound and its Antiparasitic Potential

This compound is an organic compound belonging to the haloquinoline class.[1] It has been utilized as an antiprotozoal agent, demonstrating efficacy against Entamoeba histolytica, the causative agent of amoebiasis, and has also been used against Vibrio cholerae.[2] However, its clinical application has been hampered by reports of hepatotoxicity, leading to its withdrawal in several countries.[1]

The broader class of 8-hydroxyquinolines, to which this compound belongs, is known for a wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[3][4] These activities are often attributed to their ability to chelate metal ions, which are crucial for the function of many essential parasitic enzymes.[5] This established bioactivity of the 8-hydroxyquinoline scaffold suggests that this compound's antiparasitic effects may extend beyond amoebiasis, warranting a systematic investigation against a wider range of parasitic organisms. The key challenge and opportunity lie in decoupling the antiparasitic efficacy from the host toxicity through medicinal chemistry efforts.

Quantitative Antiparasitic Activity

Direct quantitative data on the in vitro activity of this compound against a wide array of parasites is scarce in publicly available literature. However, by examining data from its parent compound, 8-hydroxyquinoline, and other derivatives, we can infer its potential spectrum of activity. The following tables summarize the known activity of this compound and the reported activities of related 8-hydroxyquinoline compounds against various parasites.

Table 1: Known Antiparasitic and Antibacterial Activity of this compound

| Organism | Activity | Reference |

| Entamoeba histolytica | Orally active against amoebiasis | [2] |

| Vibrio cholerae | Active | [2] |

Table 2: In Vitro Antiparasitic Activity of 8-Hydroxyquinoline Derivatives (as a proxy for this compound's potential)

| Parasite Species | Compound | IC50 (µM) | Reference |

| Leishmania (L.) amazonensis | 8-Hydroxyquinoline | 2.1 (promastigotes, 24h) | [1] |

| Leishmania (L.) infantum | 8-Hydroxyquinoline | 0.34 (promastigotes, 72h) | [1] |

| Leishmania (V.) guyanensis | 8-Hydroxyquinoline | 0.1 (promastigotes, 72h) | [1] |

| Trypanosoma brucei | Pd-Fe-8-hydroxyquinolyl derivative | 0.33 - 1.2 | [6] |

| Trypanosoma cruzi | Nitroxoline (8-hydroxy-5-nitroquinoline) | 2.17 - 9.42 | [7] |

| Acanthamoeba culbertsoni | Nitroxoline (8-hydroxy-5-nitroquinoline) | 0.69 | [7] |

| Balamuthia mandrillaris | Nitroxoline (8-hydroxy-5-nitroquinoline) | 5.1 | [7] |

| Naegleria fowleri | Nitroxoline (8-hydroxy-5-nitroquinoline) | 1.17 - 1.63 | [7] |

Proposed Mechanism of Action

The precise molecular targets of this compound in parasites have not been definitively elucidated. However, based on the well-documented mechanism of 8-hydroxyquinolines, its antiparasitic action is likely mediated through the chelation of essential metal ions.[5][8]

Many vital parasitic enzymes, including those involved in cellular respiration, DNA replication, and protein synthesis, are metalloenzymes. By sequestering metal ions such as iron, zinc, and copper, 8-hydroxyquinoline and its derivatives can disrupt these critical pathways, leading to parasite death.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiparasitic potential of this compound.

In Vitro Susceptibility Assay against Entamoeba histolytica

This protocol is adapted from standard amoebicidal assays.[9][10]

-

Cultivation of E. histolytica: Trophozoites of E. histolytica (e.g., HM-1:IMSS strain) are cultured axenically in TYI-S-33 medium supplemented with 10% adult bovine serum, 1% vitamin mix, and 1% antibiotic-antimycotic solution at 37°C.

-

Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations.

-

Assay Procedure:

-

Harvest trophozoites in the logarithmic growth phase.

-

Adjust the parasite concentration to 1 x 10^5 trophozoites/mL in fresh medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a positive control (metronidazole) and a negative control (DMSO vehicle).

-

Incubate the plate anaerobically at 37°C for 48 hours.

-

-

Viability Assessment:

-

After incubation, assess parasite viability using a resazurin-based assay. Add 20 µL of resazurin solution (0.1 mg/mL) to each well and incubate for 4-6 hours.

-

Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay

To assess the therapeutic index, the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) should be determined.[11]

-

Cell Culture: Culture the selected mammalian cell line in appropriate medium (e.g., DMEM for Vero cells) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

-

Incubate the plate for 48 hours.

-

-

Viability Assessment: Use an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50 / IC50).

Addressing Hepatotoxicity: A Path Forward

The documented hepatotoxicity of this compound is a significant hurdle for its development as a systemic antiparasitic agent.[1] The mechanism is likely related to the metabolic activation of the quinoline ring, leading to the formation of reactive metabolites and subsequent oxidative stress and cellular damage.[12]

Strategies to mitigate this toxicity while retaining antiparasitic activity could include:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound with modifications at various positions of the quinoline ring to identify substitutions that reduce metabolic activation or increase selectivity for parasitic targets.

-

Prodrug Approaches: Design prodrugs of this compound that are selectively activated within the parasite or at the site of infection.

-

Targeted Delivery: Develop formulations that deliver this compound specifically to the parasites, minimizing systemic exposure.

Conclusion

This compound, despite its historical association with hepatotoxicity, represents a valuable starting point for the development of new antiparasitic agents. Its activity against E. histolytica and the broader antiparasitic potential of the 8-hydroxyquinoline scaffold provide a strong rationale for further investigation. A systematic approach involving comprehensive in vitro screening, detailed mechanistic studies, and strategic medicinal chemistry to mitigate toxicity could unlock the therapeutic potential of this compound-based compounds. This guide provides a foundational framework for researchers to embark on this challenging but potentially rewarding endeavor in the fight against parasitic diseases.

References

- 1. High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 6. New Pd–Fe ferrocenyl antiparasitic compounds with bioactive 8-hydroxyquinoline ligands: a comparative study with their Pt–Fe analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 11. scielo.br [scielo.br]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Metal Chelating Properties of Tilbroquinol in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilbroquinol (7-bromo-5-methyl-8-hydroxyquinoline) is a synthetic derivative of 8-hydroxyquinoline, a class of compounds renowned for their potent metal chelating abilities. This property is intrinsically linked to their diverse biological activities, including antimicrobial and anticancer effects. By forming stable complexes with essential metal ions, particularly divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺), this compound can disrupt metal homeostasis within biological systems. This disruption can lead to the inhibition of metalloenzymes, the modulation of metal-dependent signaling pathways, and ultimately, the exertion of its therapeutic effects. This technical guide provides a comprehensive overview of the metal chelating properties of this compound, detailing its interaction with key biological metals, outlining experimental protocols for its study, and exploring the signaling pathways it may influence.

Metal Chelation by this compound: Quantitative Insights

The defining characteristic of this compound's biological activity is its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of its quinoline ring and the oxygen atom of the hydroxyl group. While specific stability constants for this compound are not extensively documented in publicly available literature, data from analogous 8-hydroxyquinoline derivatives provide a strong indication of its metal-binding affinities. The stability of these complexes is a critical determinant of their biological efficacy.

| Metal Ion | Ligand | Log K₁ | Log K₂ | Log β₂ | Method | Reference |

| Cu²⁺ | 8-Hydroxyquinoline | 12.1 | 11.2 | 23.3 | Potentiometric | [1] |

| Zn²⁺ | 8-Hydroxyquinoline | 9.8 | 8.7 | 18.5 | Potentiometric | [1] |

| Ni²⁺ | 8-Hydroxyquinoline | 9.9 | 8.8 | 18.7 | Potentiometric | [1] |

| Co²⁺ | 8-Hydroxyquinoline | 9.5 | 8.1 | 17.6 | Potentiometric | [1] |

| Fe²⁺ | 8-Hydroxyquinoline | 8.0 | 7.0 | 15.0 | Potentiometric | [1] |

| Mn²⁺ | 8-Hydroxyquinoline | 7.4 | 6.3 | 13.7 | Potentiometric | [1] |

| Cu²⁺ | 5-Nitro-8-hydroxyquinoline-proline hybrid | - | - | High | UV-Vis, CD, EPR | [2] |

| Zn²⁺ | 5-Nitro-8-hydroxyquinoline-proline hybrid | - | - | Moderate | UV-Vis, ¹H NMR | [2] |

Table 1: Stability Constants (log K) of 8-Hydroxyquinoline and a Derivative with Divalent Metal Ions. K₁ and K₂ represent the stepwise formation constants, while β₂ is the overall stability constant for the ML₂ complex. Higher values indicate stronger binding. The data for 8-hydroxyquinoline provides a baseline for estimating the chelating strength of this compound.

Experimental Protocols for Studying this compound's Metal Chelation

The following are detailed methodologies that can be adapted to investigate the metal chelating properties of this compound.

Spectrophotometric Titration for Stoichiometry and Stability Constant Determination

This method relies on the change in the ultraviolet-visible (UV-Vis) spectrum of this compound upon complexation with a metal ion.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1 mM).

-

Prepare stock solutions of the metal salts of interest (e.g., CuSO₄, ZnCl₂) in deionized water at a known concentration (e.g., 10 mM).

-

Prepare a buffer solution to maintain a constant pH (e.g., MES buffer for pH 6.0 or TRIS buffer for pH 7.4).

-

-

Titration:

-

In a quartz cuvette, place a fixed concentration of this compound in the buffer solution.

-

Record the initial UV-Vis spectrum of the this compound solution.

-

Add incremental amounts of the metal salt solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in absorbance at a wavelength where the complex absorbs significantly differently from the free ligand.

-

Plot the absorbance change as a function of the metal-to-ligand molar ratio (Job's plot) to determine the stoichiometry of the complex.[3]

-

Use non-linear regression analysis of the titration curve to calculate the binding affinity (stability constant).[4]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable buffer at a concentration typically 10-20 times the expected dissociation constant (Kd).

-

Prepare a solution of the metal ion in the same buffer at a concentration 10-20 times that of this compound.

-

Degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Load the this compound solution into the sample cell of the calorimeter.

-

Load the metal ion solution into the injection syringe.

-

Perform a series of small, sequential injections of the metal solution into the this compound solution while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to this compound.

-

Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Kₐ), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Biological Implications: Modulation of Signaling Pathways

The chelation of essential metal ions by this compound can have profound effects on various cellular signaling pathways that are dependent on these metals.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Copper has been shown to play a role in the activation of the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[5] By chelating copper, this compound may interfere with this pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and immune responses.[6][7] The activity of certain enzymes within this pathway, such as IκB kinase (IKK), can be influenced by the cellular redox state, which is in turn affected by the availability of redox-active metals like copper.

Zinc Finger Proteins

Zinc finger proteins are a large family of transcription factors that require zinc for their structural integrity and DNA-binding function.[8][9] By chelating zinc, this compound could potentially disrupt the function of these proteins, leading to altered gene expression.

Conclusion

This compound's potent metal chelating properties are central to its biological activity. By forming stable complexes with essential metal ions like copper and zinc, it can significantly alter the cellular metal landscape. This guide has provided a framework for understanding and investigating these properties, including representative quantitative data, detailed experimental protocols, and an exploration of the potential impact on key signaling pathways. Further research focusing specifically on this compound is necessary to fully elucidate its mechanism of action and to harness its therapeutic potential in a targeted and effective manner. The methodologies and conceptual frameworks presented here offer a solid foundation for such future investigations.

References

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. scribd.com [scribd.com]

- 5. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9624498B2 - Methods and compositions for regulation of zinc finger protein expression - Google Patents [patents.google.com]

- 9. Designer zinc-finger proteins and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Tilbroquinol: A Technical Review of its Antiprotozoal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilbroquinol is an antiprotozoal agent belonging to the 8-hydroxyquinoline class of compounds.[1] Historically, it has been used for the treatment of intestinal amoebiasis.[2] However, its use in some countries has been discontinued due to concerns about hepatotoxicity.[1][2] This technical guide provides a comprehensive review of the available information on this compound's spectrum of activity against various protozoa, drawing upon data from its drug class and general principles of antiprotozoal testing.

Spectrum of Activity

Direct quantitative data on the in vitro activity of this compound against a wide range of protozoa is limited in publicly available literature. However, its classification as an 8-hydroxyquinoline provides insights into its expected spectrum of activity. This class of compounds is known to be effective against several protozoan parasites.

Table 1: Spectrum of Activity of 8-Hydroxyquinolines Against Protozoa

| Protozoan Species | Activity of 8-Hydroxyquinolines | Specific Confirmation for this compound |

| Entamoeba histolytica | Active | Yes[3] |

| Giardia lamblia | Active | Inferred |

| Trichomonas vaginalis | Active | Inferred |

Experimental Protocols for In Vitro Antiprotozoal Susceptibility Testing

While specific experimental protocols for evaluating this compound were not found, the following are generalized methodologies for assessing the in vitro susceptibility of common intestinal protozoa to antiprotozoal agents. These protocols are representative of the techniques that would be employed to determine the IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) of a compound like this compound.

Entamoeba histolytica Susceptibility Testing

-

Parasite Culture: Trophozoites of E. histolytica (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

-

Drug Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Procedure: